5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with formamide or formic acid, leading to the formation of the triazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Formation of 5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-amine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects . The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Another triazole derivative with similar structural features but different biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but has an imidazole ring instead of a triazole ring.
Uniqueness
5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Biological Activity
5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is a member of the triazole family, known for its diverse biological activities. The triazole ring structure contributes significantly to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a triazole ring substituted with a 2-methoxyphenyl group. The presence of the amine group enhances its potential interactions with biological targets.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that compounds similar to this compound exhibit significant growth inhibition against various cancer cell lines.
In a study involving a panel of 60 human cancer cell lines, triazole derivatives showed promising results with over 60% growth inhibition in multiple cell types, including leukemia and lung cancer . Specifically:
Cell Line Type | Growth Inhibition (%) |
---|---|
Leukemia | >60 |
Lung Cancer | >60 |
Colon Cancer | >60 |
Central Nervous System | >60 |
The mechanism of action often involves the modulation of signaling pathways associated with cancer proliferation and survival.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Studies have shown that this compound and its analogs possess significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Triazole derivatives have been reported to inhibit bacterial growth effectively. In vitro studies demonstrated that certain triazole compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like tetracycline .
- Antifungal Activity : Compounds similar to this compound have shown potent antifungal activity against various strains of fungi. The MIC values for these compounds were reported as low as 0.009 mg/mL against specific fungal pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that some triazoles reduce inflammation markers in vitro and in vivo models .
Study on Anticancer Efficacy
A notable study synthesized several triazole derivatives and evaluated their anticancer efficacy against various cell lines. The results indicated that some derivatives achieved over 30% growth inhibition in renal cancer cell lines (UO-31) at concentrations as low as . This highlights the potential of modifying the triazole structure to enhance biological activity.
Evaluation of Antimicrobial Properties
In another investigation, the antimicrobial efficacy of several triazole compounds was assessed against clinical isolates of bacteria and fungi. The study revealed that some derivatives exhibited superior activity compared to conventional antifungal agents like ketoconazole .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYFFIZLDRLOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345527 | |
Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303192-36-1 | |
Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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